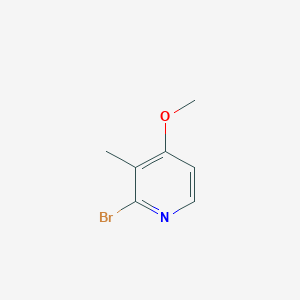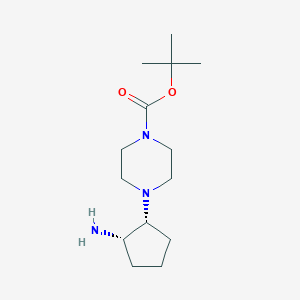
(3-(benzyloxy)phenyl)(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(benzyloxy)phenyl)(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)methanone is an intricate organic compound that features a combination of multiple functional groups including benzene, triazole, sulfonyl, and piperidine moieties. This unique structure renders it valuable in various scientific fields such as medicinal chemistry, organic synthesis, and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-(benzyloxy)phenyl)(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)methanone typically begins with the benzylation of 3-hydroxybenzaldehyde to afford 3-(benzyloxy)benzaldehyde. This compound then undergoes a multi-step synthetic process involving the coupling with 4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine under specific conditions such as base-catalyzed alkylation and sulfonylation reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, are crucial in controlling the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production scale-up of this compound involves optimized synthetic pathways to ensure high yield and cost-efficiency. This includes using bulk chemical reactors, continuous flow systems, and efficient purification techniques like chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
(3-(benzyloxy)phenyl)(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)methanone undergoes various chemical transformations, including:
Oxidation: It can be oxidized under specific conditions to yield corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can modify the piperidinone or triazole moieties.
Substitution: Electrophilic and nucleophilic substitution reactions at the benzene ring.
Common Reagents and Conditions
Typical reagents for these reactions include oxidizing agents like hydrogen peroxide or permanganate, reducing agents like lithium aluminum hydride, and a variety of nucleophiles or electrophiles for substitution reactions.
Major Products
Depending on the reaction conditions, the major products formed can vary widely. For instance, oxidation typically results in sulfoxides or sulfones, while reductions can lead to the corresponding alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic chemistry, (3-(benzyloxy)phenyl)(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)methanone is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology
In biological research, this compound can serve as a molecular probe or ligand in studying enzyme interactions, signaling pathways, and receptor binding dynamics.
Medicine
Industry
In the industrial domain, it is utilized in the production of specialty chemicals and materials, leveraging its complex structure for high-performance applications.
Wirkmechanismus
Mechanism by which the Compound Exerts Its Effects
(3-(benzyloxy)phenyl)(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)methanone exerts its effects through interactions with specific molecular targets. For example, the triazole ring is known to engage in hydrogen bonding and π-π stacking interactions, while the sulfonyl group can participate in electrostatic interactions.
Molecular Targets and Pathways Involved
This compound can target various proteins, including enzymes and receptors. The molecular pathways involved might include inhibition or activation of enzymatic functions, modulation of receptor activity, or altering signaling cascades.
Vergleich Mit ähnlichen Verbindungen
Comparison with Other Similar Compounds
Compared to other compounds with similar structures, (3-(benzyloxy)phenyl)(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)methanone stands out due to its unique combination of functional groups, enhancing its versatility and specificity in scientific applications.
List of Similar Compounds
(3-(methoxy)phenyl)(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)methanone
(3-(benzyloxy)phenyl)(4-(sulfonyl)piperidin-1-yl)methanone
(3-(benzyloxy)phenyl)(4-((4-methyl-1,2,3-triazol-5-yl)sulfonyl)piperidin-1-yl)methanone
Each of these compounds, while structurally related, offers different chemical and biological properties, leading to varied applications and effects.
There you have it—a comprehensive overview of this compound. Quite the mouthful, but fascinating, right?
Eigenschaften
IUPAC Name |
[4-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]piperidin-1-yl]-(3-phenylmethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4S/c1-25-16-23-24-22(25)31(28,29)20-10-12-26(13-11-20)21(27)18-8-5-9-19(14-18)30-15-17-6-3-2-4-7-17/h2-9,14,16,20H,10-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDLNJQYYXRRCMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1S(=O)(=O)C2CCN(CC2)C(=O)C3=CC(=CC=C3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-{[2-(allyloxy)-1-naphthyl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2707849.png)
![N-(2-(dimethylamino)ethyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-tosylpropanamide hydrochloride](/img/structure/B2707850.png)


![2-{[1,1'-biphenyl]-4-amido}-N-methylthiophene-3-carboxamide](/img/structure/B2707857.png)

![N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-methyl-2-(thiophen-2-yl)thiazole-5-carboxamide](/img/structure/B2707859.png)
![2-(4-chlorophenoxy)-N-(2-{5-[(4-chlorophenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)-2-methylpropanamide](/img/structure/B2707860.png)
![2-Benzyl-5-(4-methoxypyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2707862.png)
![2-Chloro-N-[[(1S,2R,5R)-6-oxabicyclo[3.2.1]oct-3-en-2-yl]methyl]acetamide](/img/structure/B2707863.png)
![Ethyl 4-oxo-5-(2-phenylbutanamido)-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2707865.png)


![2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-methoxyphenethyl)acetamide](/img/structure/B2707870.png)
